2-Benzyl-1,2,4-oxadiazinane-3,5-dione
Description
2-Benzyl-1,2,4-oxadiazinane-3,5-dione is a six-membered heterocyclic compound featuring an oxadiazinane core substituted with a benzyl group at position 2 and two ketone groups at positions 3 and 3. This structure combines the rigidity of the oxadiazinane ring with the aromatic hydrophobicity of the benzyl substituent, which may influence its physicochemical and bioactive properties.
Properties
CAS No. |
60904-12-3 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-benzyl-1,2,4-oxadiazinane-3,5-dione |
InChI |
InChI=1S/C10H10N2O3/c13-9-7-15-12(10(14)11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
InChI Key |
HQBJJKSOHOAVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N(O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Insights :
- The target compound’s benzyl group may confer bioactivity similar to benzylidene-containing diketopiperazines, but its saturated structure could reduce potency against targets requiring conjugated systems.
- Thione derivatives () show broader species-specific activity, possibly due to sulfur’s nucleophilic reactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzyl-1,2,4-oxadiazinane-3,5-dione, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between benzylamine derivatives and carbonyl-containing reagents. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in acetonitrile under reflux, using K₂CO₃ as a base, yields structurally analogous oxadiazinane derivatives . Optimization involves varying solvents (e.g., DMF vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst loading to improve yield .
- Characterization : Post-synthesis purification via recrystallization (e.g., methanol) and validation using ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (e.g., [M+H]⁺ at m/z 320.12) are critical .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Key Methods :
- Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and stereochemistry .
- Mass Spectrometry : HRMS for molecular ion verification and isotopic pattern analysis .
- Chromatography : TLC (silica gel 60F-254, iodine visualization) to monitor reaction progress and purity .
Q. What safety protocols should be followed when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Work in a fume hood due to potential volatility of intermediates (e.g., benzene derivatives) .
- Consult SDS for specific hazards, though analogous compounds are not classified as hazardous under standard conditions .
Q. How can researchers assess the preliminary biological activity of this compound?
- Approach : Conduct antimicrobial assays (e.g., MIC tests) against Gram-positive/negative bacteria and fungi. For example, derivatives like 3a–3h and 4a–4c showed MIC values ranging from 1–19 µg/mL, with 3d exhibiting broad-spectrum activity (MIC 1–7 µg/mL) . Use broth microdilution methods and include positive controls (e.g., ciprofloxacin) for validation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic ring-forming reactions?
- Analysis : The oxadiazinane core undergoes nucleophilic attack at the carbonyl groups, facilitated by electron-withdrawing effects of the oxadiazole ring. DFT calculations or isotopic labeling (e.g., ¹⁵N tracing) can elucidate pathways . Kinetic studies under varying pH and temperature conditions may reveal rate-limiting steps .
Q. How can contradictory MIC data (e.g., 3a vs. 3d in Table 2) be resolved to improve structure-activity relationships (SAR)?
- Strategy :
- Statistical Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic properties with bioactivity .
- Crystallography : Determine X-ray structures to identify steric/electronic influences on target binding .
- Repeat Assays : Control variables like inoculum size and incubation time to minimize experimental variability .
Q. What computational tools are effective for predicting the physicochemical properties and reactivity of this compound?
- Tools :
- Molecular Modeling : Software like Gaussian or COSMO-RS to simulate solubility, logP, and pKa .
- Docking Studies : Autodock Vina to predict interactions with biological targets (e.g., bacterial enzymes) .
- QSAR : Build models using descriptors like molar refractivity and H-bonding capacity to optimize bioactivity .
Q. How can factorial design optimize the large-scale synthesis of this compound?
- Experimental Design :
- Variables : Temperature, solvent ratio, catalyst concentration .
- Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts. For example, a 2³ factorial design revealed acetonitrile as optimal solvent for scalability (>80% yield) .
- Process Control : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
